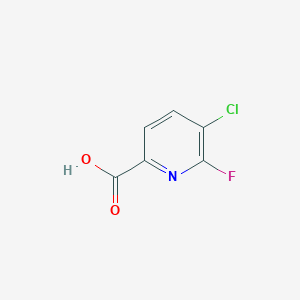

5-Chloro-6-fluoropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTILAJRFMOOXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-6-fluoropyridine-2-carboxylic acid for Advanced Research and Development

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[1] 5-chloro-6-fluoropyridine-2-carboxylic acid emerges as a pivotal, high-value building block in this context. Its unique trifunctional nature—a carboxylic acid for amide coupling or other derivatizations, and two distinct halogen substituents (chloro and fluoro) offering differential reactivity for cross-coupling reactions—provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and drug development professionals. The pyridine carboxylic acid scaffold, in general, has been the foundation for a multitude of drugs targeting a wide array of diseases, making its derivatives, such as the title compound, exceptionally relevant.[2]

Chemical and Physical Profile

A foundational understanding of a reagent's properties is critical for its effective use in synthesis and process development. The key identifiers and physicochemical properties of 5-chloro-6-fluoropyridine-2-carboxylic acid are summarized below. Note that some suppliers list this compound under its isomer's name, 6-chloro-5-fluoropyridine-2-carboxylic acid, but refer to the same CAS number.

| Property | Value | Source(s) |

| IUPAC Name | 5-Chloro-6-fluoropyridine-2-carboxylic acid | [3] |

| CAS Number | 860296-24-8 | [3][4][5][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [3][5][6] |

| Molecular Weight | 175.54 g/mol | [3][5][6] |

| Appearance | Solid | [5] |

| Melting Point | 193-195 °C | [6] |

| Water Solubility | Slightly soluble in water | [6] |

| SMILES | OC(=O)C1=NC(Cl)=C(F)C=C1 | [3] |

| InChI Key | JHFKXHUKNYFWJM-UHFFFAOYSA-N | [3][5] |

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is a cornerstone of any successful research and development program. 5-chloro-6-fluoropyridine-2-carboxylic acid is available from a range of commercial suppliers, catering to different scales, from discovery research to bulk manufacturing. The following table provides a comparative overview of prominent vendors.

| Supplier | Product Name/SKU | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 6-Chloro-5-fluoropyridine-2-carboxylic acid, AldrichCPR | Not specified | 1 g | Marketed for early discovery research; buyer assumes responsibility for confirming identity and purity.[5] |

| Dana Bioscience | 5-Chloro-6-fluoropyridine-2-carboxylic acid | Not specified | 250 mg | Distributed under the BLDpharm brand.[7] |

| ChemicalBook | 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 99% (from some vendors) | Grams to Kilograms | An aggregator platform listing multiple suppliers like Career Henan Chemical Co.[4] |

| ECHEMI | 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 95% (Industrial Grade) | Varies | Lists suppliers such as Compound Net Biotechnology Inc.[6] |

| Fluoropharm | 5-Chloro-6-fluoropyridine-2-carbonitrile | 98% Min. | Inquiry-based | Note: This is the nitrile precursor, which can be hydrolyzed to the carboxylic acid.[8] |

Synthesis and Manufacturing Insights

While specific industrial-scale syntheses are often proprietary, an understanding of plausible synthetic routes is invaluable for assessing impurity profiles and potential side-reactions. The synthesis of functionalized pyridine carboxylic acids can be approached through several modern synthetic methodologies.[9] A common strategy involves the oxidation of a precursor or the hydrolysis of a nitrile.

A plausible laboratory-scale synthesis could begin with a suitably substituted pyridine, followed by functional group interconversions. For instance, a related compound, 5-chloropyridine-2-carboxylic acid, has been synthesized via the potassium permanganate oxidation of 2-trimethylsilylethynyl-5-chloropyridine.[10] Another relevant strategy involves the selective functionalization of 2-chloropyridines, which are versatile starting materials for creating orthogonally functionalized derivatives.[11]

Below is a conceptual workflow for the synthesis of 5-chloro-6-fluoropyridine-2-carboxylic acid, starting from a commercially available dichlorofluoropyridine.

Caption: A conceptual synthetic workflow for 5-chloro-6-fluoropyridine-2-carboxylic acid.

This process highlights a key challenge: achieving regioselective functionalization. The electronic nature of the pyridine ring, influenced by the electron-withdrawing halogens, dictates the site of metalation or other reactions. The alternative route, hydrolysis of the corresponding nitrile, offers a robust method if the nitrile precursor is readily accessible.[8]

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a prime example of a "fluorinated building block," a class of reagents that remains a dominant approach in drug discovery.[1] Its utility stems from several key features:

-

Scaffold for Bioactive Molecules: Pyridine carboxylic acids are privileged structures in medicinal chemistry, forming the core of numerous enzyme inhibitors and other therapeutic agents.[2]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity (through favorable electrostatic interactions), and modulate pKa, thereby improving oral bioavailability and other pharmacokinetic parameters.

-

Orthogonal Reactivity for Library Synthesis: The chloro and fluoro substituents possess different reactivities in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for sequential, site-selective elaboration of the pyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This regioselective functionalization is a key topic of interest in modern organic synthesis.[11]

-

Carboxylic Acid Handle: The acid moiety serves as a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, or for esterification to create prodrugs.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and stability of a key building block is non-negotiable in a regulated drug development environment. A comprehensive quality control (QC) protocol is essential.[12][13] The analytical workflow must be robust and capable of identifying and quantifying the target compound as well as any process-related impurities or degradation products.

Recommended Analytical Workflow

Caption: A typical quality control workflow for a chemical intermediate.

Detailed Experimental Protocols

1. Identity Confirmation via NMR Spectroscopy

-

Principle: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: The aromatic region should show distinct signals corresponding to the two protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm).[14]

-

Expected ¹³C NMR signals: The spectrum will show six distinct carbon signals, with the carbonyl carbon appearing highly deshielded (160-180 ppm).[14]

-

Expected ¹⁹F NMR signals: A singlet or doublet (depending on coupling to adjacent protons) confirming the presence and environment of the fluorine atom.

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the main component from impurities based on differential partitioning between a stationary and a mobile phase.[15] This is the workhorse method for purity determination.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

-

Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks. A reference standard is required for an exact assay.

-

3. Functional Group Confirmation by Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.

-

Methodology:

-

Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Characteristic Absorptions:

-

Safety and Handling

Based on data for similar pyridine carboxylic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and serious eye irritation, as well as respiratory irritation.[17][18] All handling should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

Conclusion

5-chloro-6-fluoropyridine-2-carboxylic acid is a strategically important and versatile building block for drug discovery and development. Its commercial availability from multiple suppliers, combined with its unique electronic and steric properties, provides medicinal chemists with a powerful tool for creating novel, functionalized heterocyclic compounds. A thorough understanding of its chemical profile, potential synthetic origins, and robust analytical characterization is paramount to its successful application in advancing pharmaceutical research.

References

-

Dana Bioscience. 5-Chloro-6-fluoropyridine-2-carboxylic acid 250mg. Available from: [Link]

-

Fluoropharm. 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile. Available from: [Link]

-

Molbase. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8. Available from: [Link]

-

University of California, Los Angeles. Useful Spectroscopic Data. Available from: [Link]

-

PrepChem.com. Synthesis of 5-chloropyridine-2-carboxylic acid. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

-

PubChem. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876. Available from: [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available from: [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

-

Chesapeake Bay Program. CHAPTER6 ANALYTICALMETHODS&QUALITYCONTROL. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8 [matrix-fine-chemicals.com]

- 4. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]

- 5. 6-Chloro-5-fluoropyridine-2-carboxylic acid AldrichCPR 860296-24-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. danabiosci.com [danabiosci.com]

- 8. 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile - Fluoropharm [fluoropharm.com]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]

- 12. d18lev1ok5leia.cloudfront.net [d18lev1ok5leia.cloudfront.net]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 17. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 6-Fluoropyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

The Strategic Utility of 5-Chloro-6-fluoropyridine-2-carboxylic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 5-chloro-6-fluoropyridine-2-carboxylic acid has emerged as a highly valuable and versatile intermediate. Its unique electronic and steric properties, conferred by the chloro, fluoro, and carboxylic acid functional groups on the pyridine ring, provide medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers an in-depth exploration of the applications and protocols associated with this key pharmaceutical intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical and Reactivity Profile

Understanding the inherent characteristics of 5-chloro-6-fluoropyridine-2-carboxylic acid is fundamental to its effective application. The electron-withdrawing nature of the pyridine nitrogen, augmented by the chloro and fluoro substituents, renders the aromatic ring electron-deficient. This electronic profile is pivotal, influencing the molecule's reactivity in various synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 860296-24-8 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₂ | [1] |

| Molecular Weight | 175.54 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 193-195 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| pKa (Predicted) | ~2.5 - 3.5 |

The strategic placement of the halogen atoms dictates the regioselectivity of subsequent reactions. The carboxylic acid at the 2-position serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents. The chlorine at the 5-position and fluorine at the 6-position offer distinct opportunities for cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions, respectively.

Core Applications in Medicinal Chemistry: A Hub for Molecular Elaboration

5-Chloro-6-fluoropyridine-2-carboxylic acid is a key building block in the synthesis of a diverse array of biologically active molecules, particularly in the realms of oncology and inflammatory diseases. Its derivatives are frequently explored as kinase inhibitors and modulators of other critical cellular pathways. The pyridine core itself is a well-established pharmacophore, known to engage in crucial hydrogen bonding and π-stacking interactions within protein active sites.

The true synthetic power of this intermediate lies in its capacity for sequential, regioselective functionalization. A typical synthetic workflow might involve an initial modification at the carboxylic acid group, followed by a more forcing reaction to displace one of the halogen substituents.

Caption: Synthetic pathways originating from 5-chloro-6-fluoropyridine-2-carboxylic acid.

Key Synthetic Protocols and Methodologies

The following protocols are representative of the common transformations involving 5-chloro-6-fluoropyridine-2-carboxylic acid and its derivatives. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: Amide Bond Formation

The formation of an amide bond is often the first step in elaborating this intermediate. The choice of coupling reagent is critical to ensure high yield and purity, especially when dealing with electron-deficient amines which can be poor nucleophiles.

Objective: To synthesize N-aryl or N-alkyl-5-chloro-6-fluoropyridine-2-carboxamides, key precursors for more complex drug candidates.

Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-6-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: To this solution, add a suitable amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Scientific Rationale: HATU is an efficient coupling reagent that forms a highly reactive O-acylisourea intermediate with the carboxylic acid. DIPEA is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation without competing as a nucleophile.

-

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for amide bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 5-position is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Objective: To synthesize 5-aryl-6-fluoropyridine-2-carboxylic acid derivatives.

Methodology:

-

Reagent Preparation: In a microwave vial or Schlenk tube, combine the 5-chloro-6-fluoropyridine-2-carboxamide (or ester) (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Scientific Rationale: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to a temperature typically between 80-120 °C. Microwave irradiation can often be used to reduce reaction times.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 5-position due to the greater electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached.

Objective: To introduce nucleophiles, such as amines or alcohols, at the 6-position of the pyridine ring.

Methodology:

-

Reagent Preparation: Dissolve the 5-chloro-6-fluoropyridine-2-carboxylic acid derivative (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine or an alkoxide, 1.1-2.0 eq) and a suitable base if necessary (e.g., K₂CO₃ or DIPEA) to facilitate deprotonation of the nucleophile.

-

Scientific Rationale: The SₙAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine ring and the other halogen substituent. Polar aprotic solvents are used to solvate the cation of the base and increase the nucleophilicity of the anion.

-

-

Reaction Conditions: Heat the reaction mixture, often to temperatures above 100 °C, to overcome the activation energy barrier for the formation of the Meisenheimer complex.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, add water to precipitate the product or prepare for extraction.

-

Purification: Collect the crude product by filtration or extraction and purify by recrystallization or column chromatography.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. 5-Chloro-6-fluoropyridine-2-carboxylic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

In case of accidental exposure, follow standard first-aid measures. If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[3] For skin contact, wash with plenty of soap and water.[3] If inhaled, move the person to fresh air.[3]

Conclusion

5-Chloro-6-fluoropyridine-2-carboxylic acid is a strategically important intermediate in pharmaceutical research and development. Its well-defined reactivity allows for the systematic and regioselective introduction of various functional groups, enabling the synthesis of diverse chemical libraries for biological screening. A thorough understanding of its properties and the rationale behind the synthetic protocols for its derivatization is essential for any researcher or drug development professional aiming to leverage its full potential in the quest for novel therapeutics.

References

- Thermo Fisher Scientific. (2025, October 24).

- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.

- Molbase. (n.d.). 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8.

- Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid.

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (n.d.).

- Asian Journal of Chemistry. (n.d.).

- ECHEMI. (n.d.). 860296-24-8, 6-Chloro-5-fluoro-pyridine-2-carboxylic acid Formula.

- PubChem. (n.d.). 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736.

- Eureka. (2021, July 23).

- Fluorochem. (n.d.). (5-Chloropyridin-2-yl)methanol.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- Organic Syntheses. (n.d.). Procedure.

- Fluoropharm. (n.d.). 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile.

- Sigma-Aldrich. (n.d.). 5-Chloro-6-fluoropyridin-2-amine | 1378595-22-2.

- UConn Library. (2021, October 14). ACS medicinal chemistry letters.

- Sigma-Aldrich. (n.d.). (6-Chloro-3-fluoropyridin-2-yl)methanol.

- Dana Bioscience. (n.d.). 5-Chloro-6-fluoropyridine-2-carboxylic acid 250mg.

- ChemicalBook. (n.d.). (5-chloro-6-fluoropyridin-2-yl)methanamine | 1256834-57-7.

- Journal of Applied Pharmaceutical Science. (2011, September 2).

- PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263.

- ChemScene. (n.d.). 1174028-24-0 | (6-Chloro-5-fluoropyridin-3-yl)methanol.

- ChemScene. (n.d.). 2413551-80-9 | 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid.

- Dakenchem. (2026, January 20). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis.

- PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876.

- ChemScene. (n.d.). 884494-76-2 | 6-Chloro-3-fluoropicolinic acid.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- PubChem. (n.d.). Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180.

- Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoropicolinic acid.

- Frontier Specialty Chemicals. (n.d.). 5-Chloro-3-fluoropyridine-2-carboxylic acid.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidation of 5-chloro-6-fluoro-2-methylpyridine

Welcome to the technical support center for the synthesis of 5-chloro-6-fluoro-2-pyridinecarboxaldehyde. The selective oxidation of the methyl group on an electron-deficient pyridine ring, such as in 5-chloro-6-fluoro-2-methylpyridine, presents a significant synthetic challenge. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and robust protocols to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in oxidizing 5-chloro-6-fluoro-2-methylpyridine to the corresponding aldehyde?

The primary challenges stem from the electronic nature of the pyridine ring and the reactivity of the aldehyde product.

-

Ring Deactivation: The pyridine nitrogen, along with the electron-withdrawing chloro- and fluoro- substituents, deactivates the ring, making the methyl group less susceptible to oxidation compared to simpler alkylpyridines.[1]

-

Over-oxidation: The desired aldehyde product is often more susceptible to oxidation than the starting methyl group, leading to the formation of the corresponding carboxylic acid (5-chloro-6-fluoro-picolinic acid) as a major byproduct.[2]

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized by many common oxidants, forming the corresponding N-oxide, which complicates purification and reduces the yield of the target aldehyde.[3]

-

Side Reactions: Under harsh conditions (e.g., high temperatures or very strong oxidants), radical reactions can lead to a range of byproducts and tar formation.[4][5]

Q2: Which oxidizing agents are commonly recommended for this type of transformation?

There is no single "best" reagent; the optimal choice depends on the scale of the reaction, available equipment, and tolerance for specific byproducts. Common choices fall into a few main categories:

-

Metal Oxides: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups adjacent to a heteroaromatic ring to aldehydes.[6] Manganese dioxide (MnO₂) is also effective, particularly for benzylic-type protons, but can require a large excess and long reaction times.

-

Permanganates: Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidant. However, it is notoriously difficult to control and often leads to over-oxidation to the carboxylic acid unless conditions are carefully managed.[7][8]

-

Catalytic Air/O₂ Oxidation: Modern methods often employ a transition metal catalyst (e.g., based on Vanadium, Cobalt, or Copper) with air or pure oxygen as the terminal oxidant.[9][10][11] These are often preferred for larger-scale industrial processes due to cost and environmental considerations but may require significant optimization.

-

TEMPO-based Systems: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidations, using a co-oxidant like sodium hypochlorite (bleach), are known for their mildness and high selectivity for converting primary alcohols to aldehydes.[12][13] This can be applied in a two-step process where the methyl group is first halogenated and then hydrolyzed to the alcohol, which is subsequently oxidized.

Q3: How do the halogen substituents (Cl and F) influence the reaction?

The chloro and fluoro groups are strongly electron-withdrawing. This has two main effects:

-

Increased Acidity: They increase the acidity of the methyl protons, which can be a factor in reactions involving deprotonation steps.[14]

-

Ring Deactivation: They further decrease the electron density of the pyridine ring, making it more resistant to electrophilic attack but also influencing the oxidative potential of the methyl group. This deactivation generally makes the oxidation more difficult, requiring more forcing conditions than for a simple 2-methylpyridine.[1]

Troubleshooting Guide: From Low Conversion to High Purity

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction is slow, and I have a low conversion of the starting material.

-

Possible Cause 1: Insufficient Oxidant Reactivity. The deactivated nature of your substrate may require a more powerful oxidant or more forcing conditions than protocols for simple picolines.

-

Solution: If using a mild oxidant like MnO₂, consider increasing the reaction temperature or switching to a more reactive agent like SeO₂. Be aware that increasing reactivity can also increase the risk of side reactions.

-

-

Possible Cause 2: Poor Reagent Quality or Catalyst Inactivity. The activity of many oxidants, especially solid-supported ones like MnO₂, can vary significantly between batches. Catalysts in aerobic oxidations can be poisoned by impurities.

-

Solution: Ensure your oxidant is fresh and of high quality. For catalytic reactions, ensure the starting material and solvent are free from potential catalyst poisons like sulfur compounds. Consider a pre-activation step for your catalyst if applicable to the specific system.

-

-

Possible Cause 3: Inadequate Temperature. Many oxidation reactions have a significant activation energy barrier.

-

Solution: Gradually increase the reaction temperature in 10 °C increments while carefully monitoring the reaction by TLC or GC/LC-MS. Note the temperature at which byproduct formation begins to accelerate and operate just below that threshold. For example, some SeO₂ oxidations are conducted in refluxing toluene or dioxane.[6]

-

Problem 2: My primary byproduct is the carboxylic acid from over-oxidation.

-

Possible Cause 1: Oxidant is too strong or used in excess. Aggressive oxidants like KMnO₄ will readily convert the intermediate aldehyde to the more stable carboxylic acid.[2][7]

-

Solution A: Change Oxidant. Switch to an oxidant known for stopping at the aldehyde stage. SeO₂ is often a good choice for this specific transformation.

-

Solution B: Control Stoichiometry. If you must use a strong oxidant, carefully control the stoichiometry. Use slightly less than one equivalent of the oxidant and follow the disappearance of the starting material closely. Quench the reaction as soon as the starting material is consumed to minimize the time the aldehyde product is exposed to the oxidant.

-

-

Possible Cause 2: Reaction time is too long or temperature is too high. Even with a selective oxidant, prolonged exposure to reaction conditions can lead to over-oxidation.

-

Solution: Monitor the reaction frequently (e.g., every 30 minutes). Create a time course plot of starting material, aldehyde, and carboxylic acid to identify the point of maximum aldehyde concentration. Work up the reaction at this optimal time.

-

Problem 3: I'm observing a new, more polar byproduct that I suspect is the N-oxide.

-

Possible Cause: The chosen oxidant is reacting with the pyridine nitrogen. Peracids, and to some extent permanganate and even catalytic oxygen systems, can oxidize the nitrogen atom.[3]

-

Solution A: Choose a less electrophilic oxidant. Metal oxides like SeO₂ or MnO₂ are less prone to causing N-oxidation.

-

Solution B: Protect the Nitrogen (Advanced). In complex syntheses, the pyridine nitrogen can be temporarily protected by protonation with a strong, non-nucleophilic acid or by forming a complex with a Lewis acid, although this will further deactivate the ring and may not be compatible with the oxidation conditions. This is generally a last resort.

-

Problem 4: My workup is difficult, and I'm losing a significant amount of product during purification.

-

Possible Cause 1: The aldehyde is volatile or water-soluble. Small aldehydes can be lost during solvent removal or aqueous extractions.

-

Solution: Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and moderate vacuum). Ensure aqueous layers are thoroughly extracted with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

-

Possible Cause 2: The product is difficult to separate from starting material or non-polar byproducts. If the starting material and product have very similar Rf values on TLC, chromatographic separation can be challenging and lead to low isolated yields.

-

Solution: Purification via Bisulfite Adduct. This is a classic and highly effective method for purifying aldehydes.[15][16] The crude reaction mixture is treated with an aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a solid, water-soluble adduct, which can be filtered or washed away from the unreacted starting material and other organic impurities. The purified adduct is then treated with an acid or base to regenerate the pure aldehyde, which can be extracted.

-

Comparative Overview of Oxidation Conditions

| Oxidizing System | Typical Solvent | Temperature (°C) | Key Advantages | Common Issues & Mitigation |

| SeO₂ | Dioxane, Toluene | 80 - 110 | Good selectivity for the aldehyde.[6] | Toxic reagent; requires careful handling and disposal. Stoichiometric use. |

| KMnO₄ | Pyridine/Water, Acetone | 25 - 100 | Inexpensive and powerful.[8] | High risk of over-oxidation. Control by limiting stoichiometry and reaction time. |

| V₂O₅/TiO₂ Catalyst + Air | Gas Phase | 300 - 400 | "Green" oxidant (air), suitable for scale-up.[10][11] | Requires specialized equipment (tube furnace); optimization can be extensive. |

| TEMPO / NaOCl | CH₂Cl₂ / H₂O | 0 - 25 | Very mild and selective for aldehydes (from alcohols).[13] | Requires a two-step approach (e.g., halogenation -> hydrolysis -> oxidation). |

Visualizing the Path to Success

General Experimental Workflow

The following diagram outlines a typical workflow for the oxidation and subsequent purification of the target aldehyde.

Caption: A generalized workflow for the oxidation and purification process.

Troubleshooting Decision Tree

This chart helps diagnose and solve common yield-related issues.

Caption: A decision tree for troubleshooting low yield issues.

Recommended Starting Protocol: Oxidation with SeO₂

This protocol is a robust starting point that balances reactivity with selectivity for the aldehyde. Safety First: Selenium dioxide is highly toxic. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and respiratory protection.

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-chloro-6-fluoro-2-methylpyridine (1.0 eq).

-

Add anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate).

-

Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.

-

A black precipitate of elemental selenium will begin to form as the reaction progresses.

-

Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with a small amount of dioxane or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane (DCM).

-

Purification via Bisulfite Adduct:

-

Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

-

Stir the DCM solution vigorously with the NaHSO₃ solution for 2-4 hours. A white precipitate of the aldehyde-bisulfite adduct will form.

-

Filter the solid adduct and wash it thoroughly with DCM to remove any unreacted starting material and non-aldehyde impurities.

-

Suspend the washed adduct in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stir vigorously until the solid dissolves, which indicates the regeneration of the free aldehyde.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 5-chloro-6-fluoro-2-pyridinecarboxaldehyde.

-

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

References

-

Kyte, E. N., et al. (1960). Journal of the Chemical Society, 4454. A classic method for aldehyde purification using a bisulfite addition compound is described. (Source derived from ChemicalBook entry on 2-Pyridinecarboxaldehyde purification).[15]

-

Sheldon, R. A. (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. This thesis discusses the free radical mechanisms that can occur during the oxidation of methylpyridines under certain conditions.[4]

-

Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127–131. Provides insight into vapor-phase catalytic oxidation of substituted methylpyridines.[17]

-

Cislak, F. E. (1957). U.S. Patent 2,818,378A - Oxidation of methyl-pyridines. Details methods for oxidizing methylpyridines to carboxylic acids, highlighting potential over-oxidation pathways.[18]

-

Minisci, F., et al. (2003). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 68(18), 7083–7086. Describes selective aerobic oxidation using radical catalysis, a modern approach to pyridine oxidation.[9]

-

Vorobyev, P. B., et al. (2021). OXIDATIVE TRANSFORMATION 2-, 3- AND 4-METHYLPYRIDINES AT PRESENCE VANADIUM OXIDE CATALYST MODIFIED BY TITANIUM AND ALUMINUM OXIDES. Chemical Journal of Kazakhstan, (1), 167-174. Details the study of catalytic oxidative transformation of methylpyridine isomers.[10]

-

BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Provides a general overview of oxidation reactions on alkylpyridines.[19]

-

Barton, D. H. R., et al. (2000). Functional aspects of gif-type oxidation of hydrocarbons mediated by iron picolinate H2O2-dependent systems. Journal of the American Chemical Society, 122(31), 7503–7517. Discusses radical-based oxidation mechanisms relevant to pyridine derivatives.[20]

-

Puszynski, A., & Gurczynski, M. (1987). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Acta Chimica Hungarica, 124(2), 199-203. Describes oxidation using silver compounds, noting that over-oxidation can lead to decarboxylation.[21]

-

Trost, B. M., & Dong, G. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(24), 7546–7547. Mentions air oxidation in the context of pyridine synthesis.[22]

-

Al-Buriahi, A. K., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 15(7), 834. Discusses the development of catalysts for selective gas-phase oxidation of methylpyridines.[11]

-

Scribd. (n.d.). Oxidation Part 2. A document covering various oxidation reagents and their applications.[23]

-

Wockhardt. (2018). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. Patent describing processes for preparing substituted pyridine carboxaldehydes.[24]

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Discusses the acidity and reactivity of side chains on pyridine rings.[14]

-

Bagytzhankyzy, A., et al. (2025). V-Cr-O NANOCATALYST FOR THE SYNTHESIS OF ISONICOTINIC ACID. Conference paper on selective oxidation using nanostructured catalysts.[25]

-

Pazdera, P. (2015). Answer to "What is the best procedure to oxidize 2-methylpyridine to the corresponding acid in high yield?". ResearchGate. Suggests KMnO₄/KOH for laboratory-scale oxidation to the carboxylic acid.[7]

-

Stetter, H., & Schreckenberg, M. (1977). 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses, 57, 75. Provides a procedure involving 3-pyridinecarboxaldehyde, stressing the need for acid-free starting material.[26]

-

Yoneda, T., et al. (2021). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Chemistry – A European Journal, 27(12), 4068-4073. Details purification methods for pyridine aldehyde derivatives.[27]

-

Guidechem. (n.d.). 2-Pyridinecarboxaldehyde 1121-60-4 wiki. Provides a detailed purification method via a bisulfite adduct.[16]

-

ACS GCI Pharmaceutical Roundtable. (2014). Oxidation to aldehyde and ketones. A guide to greener reagents for oxidation, mentioning TEMPO and Swern oxidations.[12]

-

Wikipedia. (n.d.). Pyridine. Discusses the general reactivity of pyridine, including its propensity for N-oxidation.[3]

-

University of Rochester. (n.d.). OXIDATIONS 5. Lecture notes covering various chromium-based oxidation reagents.[28]

-

Wikipedia. (n.d.). Collins reagent. Details the use of the CrO₃•2pyridine complex for oxidizing alcohols to aldehydes.[29]

-

University of Babylon. (n.d.). Pyridines. Educational material explaining the electrophilic and nucleophilic substitution patterns of pyridine.[1]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Reviews various synthetic routes to pyridines, including those requiring an oxidation step.[30]

-

ChemicalBook. (n.d.). 6-Chloro-5-fluoro-nicotinic acid synthesis. Provides a specific protocol for the oxidation of a related methylpyridine using KMnO₄.[8]

-

El-Gazzar, A. B. A. (2013). Answer to "Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?". ResearchGate. Recommends SeO₂ in refluxing toluene for the synthesis of 2-formylpyridine.[6]

-

NROChemistry. (2025). Pinnick Oxidation: Mechanism & Examples. Details the oxidation of aldehydes to carboxylic acids, a common over-oxidation pathway.[31]

-

Chem-Impex. (n.d.). 5-Chloro-2-pyridinecarboxaldehyde. Product information highlighting the use of this class of compounds in synthesis.[32]

-

CN101906068A. (2010). Preparation method of 2-pyridine carboxaldehyde. Patent describing a multi-step synthesis involving a TEMPO-catalyzed oxidation.[13]

-

Organ, M. G., et al. (2015). Convenient Procedure for the α-Methylation of Simple Pyridines. Synthesis, 47(15), 2228-2234. Mentions reaction conditions for modifying pyridine side chains.[33]

-

WO2021105399A1. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. Patent detailing the synthesis of related pyridine carboxylic acids.[34]

-

Clark, J. (2022). Oxidation of aldehydes and ketones. Explains the difference in oxidation susceptibility between aldehydes and ketones.[2]

-

Belcher, L. A., et al. (2000). Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. The Analyst, 125(5), 873-878. Describes the radical chemistry involved in aqueous oxidation of methylpyridines.[5]

-

Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones. Mentions the synthesis of substituted pyridine-2-carbaldehydes.[35]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation with Chlorine /Pyridine Complexes. Discusses a less common method for alcohol oxidation.[36]

-

ResearchGate. (2004). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde. A publication on the synthesis of a related pyridine aldehyde.[37]

-

Holla, B. S., et al. (2019). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(1). Discusses various methods for oxidizing dihydropyridines to pyridines.[38]

-

Organic Chemistry Portal. (n.d.). Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation. Details PCC-catalyzed oxidation methods.[39]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Provides background on the relative ease of aldehyde oxidation.[40]

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylpyridine. Product listing for a related starting material.

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 5. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Chloro-5-fluoro-nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. OXIDATIVE TRANSFORMATION 2-, 3- AND 4-METHYLPYRIDINES AT PRESENCE VANADIUM OXIDE CATALYST MODIFIED BY TITANIUM AND ALUMINUM OXIDES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 11. mdpi.com [mdpi.com]

- 12. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]

- 13. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 14. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 15. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]

- 16. wap.guidechem.com [wap.guidechem.com]

- 17. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 18. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pp.bme.hu [pp.bme.hu]

- 22. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. Process For The Preparation Of Pyridine Carboxaldehydes And [quickcompany.in]

- 25. researchgate.net [researchgate.net]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. vanderbilt.edu [vanderbilt.edu]

- 29. Collins reagent - Wikipedia [en.wikipedia.org]

- 30. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 31. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 32. chemimpex.com [chemimpex.com]

- 33. researchgate.net [researchgate.net]

- 34. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 35. asianpubs.org [asianpubs.org]

- 36. Oxidation with Chlorine /Pyridine Complexes - Wordpress [reagents.acsgcipr.org]

- 37. researchgate.net [researchgate.net]

- 38. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 39. Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation [organic-chemistry.org]

- 40. chem.libretexts.org [chem.libretexts.org]

Solving solubility issues of 5-chloro-6-fluoropyridine-2-carboxylic acid in water

Welcome to the technical support center for 5-chloro-6-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 5-chloro-6-fluoropyridine-2-carboxylic acid, and why is it poorly soluble in neutral water?

A1: 5-Chloro-6-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative. Its structure consists of a pyridine ring, a carboxylic acid group (-COOH), a chlorine atom, and a fluorine atom[1]. Its poor solubility in neutral water is due to a combination of factors:

-

Acidity: The carboxylic acid group is weakly acidic. In neutral water (pH ≈ 7), it exists predominantly in its protonated, neutral form. This form is less polar and thus less soluble in water.

-

Molecular Structure: The pyridine ring and halogen substituents (Cl and F) contribute to the molecule's lipophilicity (fat-solubility), further reducing its affinity for water. Chemical suppliers describe the compound as being only slightly soluble in water[2][3].

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the compound's properties is crucial for troubleshooting. While specific experimental data for this exact molecule is limited in public literature, we can infer key characteristics.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₆H₃ClFNO₂ | - |

| Molecular Weight | 175.54 g/mol | Important for calculating molar concentrations[1]. |

| Appearance | Off-white to white solid | Visual confirmation of undissolved material[2]. |

| Aqueous Solubility | Described as "Slightly soluble in water"[2][3]. | Direct dissolution in neutral water is not a viable method for achieving high concentrations. |

| pKa (Predicted) | The pKa of a carboxylic acid on a pyridine ring is typically in the range of 2-5. | This is the most critical parameter. At a pH below the pKa, the compound is neutral and insoluble. At a pH above the pKa, it becomes an ionized, much more soluble salt. |

| XLogP3 (Predicted) | 1.8[2] | This value indicates a degree of lipophilicity, contributing to its low water solubility. |

Section 2: Troubleshooting Guides & Protocols

This section addresses specific problems you may encounter during your experiments and provides detailed, step-by-step protocols for resolving them.

Issue 1: My compound will not dissolve in neutral water or standard buffers (e.g., PBS pH 7.4).

This is the most common issue and is entirely expected. The key is to manipulate the pH to deprotonate the carboxylic acid.

Solution: pH-Adjusted Solubilization via Base Addition

By adding a base, you can convert the insoluble carboxylic acid into its highly soluble carboxylate salt in situ. This is the most effective and widely used method for acidic compounds[4][5][6].

Caption: pH effect on the ionization and solubility of the carboxylic acid.

Materials:

-

5-chloro-6-fluoropyridine-2-carboxylic acid (MW: 175.54 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (e.g., Milli-Q®)

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weigh the Compound: Weigh out 1.76 mg of 5-chloro-6-fluoropyridine-2-carboxylic acid for a final volume of 1 mL of a 10 mM stock.

-

Add Water: Add approximately 70-80% of the final desired volume of water (e.g., 0.7-0.8 mL for a 1 mL final volume). You will observe a suspension of the solid material.

-

Add Base Dropwise: While stirring, add the 1 M NaOH solution drop by drop.

-

Observe Dissolution: Continue adding NaOH until all the solid material has dissolved and the solution becomes clear. This indicates that the compound has been converted to its sodium salt.

-

pH Check (Optional but Recommended): Use a calibrated pH meter to check the pH. It will likely be alkaline (>8).

-

Final Volume Adjustment: Once fully dissolved, add water to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.

-

Storage: Store the stock solution appropriately, typically at -20°C for long-term storage.

Critical Note: When you dilute this alkaline stock solution into a buffered medium (like cell culture media or PBS at pH 7.4), the buffer's capacity must be sufficient to maintain the final pH above the compound's pKa. If the final pH drops too low, the compound may precipitate.

Issue 2: The required experimental pH is neutral, and adding a basic stock is not an option.

In sensitive biological assays, altering the pH is often undesirable. In these cases, using a co-solvent is the preferred method.

Solution: Co-Solvent Solubilization

Co-solvents are water-miscible organic solvents that can dissolve non-polar compounds. Dimethyl sulfoxide (DMSO) is the most common choice in biological research[4].

| Co-Solvent | Typical Starting Concentration | Notes |

| DMSO | 10-100 mM stock | Most common and broadly compatible. Can have cellular effects at final concentrations >0.5-1%. |

| DMF | 10-100 mM stock | Similar to DMSO, but can be more aggressive. |

| Ethanol | Lower concentrations | Less effective for highly lipophilic compounds but can be useful. Volatility can be an issue. |

-

Weigh Compound: Weigh 8.78 mg of 5-chloro-6-fluoropyridine-2-carboxylic acid.

-

Add DMSO: Add the solid to a suitable vial and add 1.0 mL of high-purity DMSO.

-

Facilitate Dissolution: Vortex or gently warm (to 30-40°C) the mixture until the solid is completely dissolved. Ensure the solution is clear.

-

Storage: Store the DMSO stock at -20°C. Note that DMSO freezes at ~18.5°C, so the stock will be solid. Warm to room temperature and vortex to re-dissolve before use.

Issue 3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is a classic solubility problem. The high concentration of the compound in the DMSO stock is suddenly exposed to an aqueous environment where its solubility is much lower, causing it to "crash out."

Solution: Optimized Dilution Strategy

The key is to dilute the stock solution rapidly and with vigorous mixing to avoid localized areas of high concentration.

Caption: Logical workflow for addressing precipitation upon dilution.

-

Vortex Vigorously: While vigorously vortexing your aqueous buffer, quickly pipette the required volume of DMSO stock directly into the vortex. This ensures immediate and rapid dispersion.

-

Avoid Drop-by-Drop: Do not add the DMSO stock slowly or drop-by-drop to an unstirred buffer.

-

Check Final Co-solvent Concentration: Ensure the final percentage of DMSO in your experiment is low (ideally <0.5%) and consistent across all samples, including controls.

-

Work at Room Temperature: Ensure both the stock and the buffer are at room temperature before mixing.

If precipitation persists, it indicates that the final concentration of the compound is above its thermodynamic solubility limit in that specific buffer/co-solvent mixture. The only solution is to lower the final target concentration.

References

-

Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

-

Bajaj, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

-

IJSDR. (2011, January 12). Methods to boost solubility. International Journal of Scientific & Development Research. [Link]

-

Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

-

Pawar, P., & Kumar, V. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

-

ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

-

Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

-

UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

-

ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

-

ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

-

Molbase. (n.d.). 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8. [Link]

-

Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

-

PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Google Patents. (n.d.).

-

Dana Bioscience. (n.d.). 5-Chloro-6-fluoropyridine-2-carboxylic acid 250mg. [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. [Link]

-

Zenodo. (n.d.). Donor Properties of Pyridine and Quinoline Carboxylic Acids. [Link]

-

Fluoropharm. (n.d.). 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

Sources

- 1. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]

- 4. wjbphs.com [wjbphs.com]

- 5. jmpas.com [jmpas.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-chloro-6-fluoropyridine-2-carboxylic acid

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful molecular design and synthesis. 5-chloro-6-fluoropyridine-2-carboxylic acid is a key building block in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-6-fluoropyridine-2-carboxylic acid, comparing it with related pyridine derivatives to offer a comprehensive understanding of the interplay of substituent effects on the pyridine scaffold.

Predicted 1H NMR Spectrum of 5-chloro-6-fluoropyridine-2-carboxylic acid

The structure of 5-chloro-6-fluoropyridine-2-carboxylic acid dictates a simple yet informative 1H NMR spectrum. With substitution at positions 2, 5, and 6, only two aromatic protons remain on the pyridine ring at positions 3 and 4.

The electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, the chlorine atom, and the fluorine atom all contribute to a general deshielding of the aromatic protons, shifting their resonances downfield. The fluorine atom at position 6 is expected to have a significant electronic influence on the adjacent proton at position 5 (which is replaced by chlorine) and a smaller effect on the more distant protons. The chlorine at position 5 will primarily influence the protons at positions 4 and 6 (the latter being substituted by fluorine). The carboxylic acid at position 2 will most strongly deshield the proton at position 3.

Based on established substituent effects on the chemical shifts of pyridine protons, we can predict the following 1H NMR spectrum:

-

H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorine atom. It is expected to be the most deshielded of the two, appearing as a doublet.

-

H-4: This proton is meta to the carboxylic acid and ortho to the chlorine atom. It will appear as a doublet, likely at a slightly higher field (more shielded) than H-3.

The coupling between H-3 and H-4, being ortho to each other, will result in a characteristic doublet for each signal, with a coupling constant (J-value) typical for ortho protons on a pyridine ring.

Experimental Protocol for 1H NMR Analysis

Achieving a high-quality 1H NMR spectrum is fundamental to accurate structural interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of 5-chloro-6-fluoropyridine-2-carboxylic acid.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can help in observing the acidic proton. Chloroform-d (CDCl3) can also be used, but the acidic proton may exchange or be broad.

-

Concentration: Dissolve approximately 5-10 mg of 5-chloro-6-fluoropyridine-2-carboxylic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (0 ppm).

Figure 1. Workflow for 1H NMR analysis.

Data Acquisition

A standard 1D proton NMR experiment should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Typical acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: Typically 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

Comparative Spectral Analysis

To fully appreciate the spectral features of 5-chloro-6-fluoropyridine-2-carboxylic acid, it is instructive to compare its predicted spectrum with those of simpler, related pyridine derivatives.

| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | J-values (Hz) |

| Pyridine-2-carboxylic acid | ~8.32 (d) | ~8.04 (t) | ~7.76 (m) | ~8.83 (d) | J3,4 ≈ 7.7, J4,5 ≈ 7.7, J5,6 ≈ 4.7 |

| 5-chloro-2-pyridinecarboxylic acid | ~8.2 (d) | ~8.0 (d) | - | ~8.7 (s) | J3,4 ≈ 8.0 |

| 6-fluoro-2-pyridinecarboxylic acid | ~8.2 (t) | ~7.6 (m) | ~7.3 (dd) | - | J3,4 ≈ 8.0, J4,5 ≈ 7.5, J3,5 ≈ 2.0 |

| 5-chloro-6-fluoropyridine-2-carboxylic acid (Predicted) | ~8.4 (d) | ~8.1 (d) | - | - | J3,4 ≈ 8.0 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Analysis of Substituent Effects:

-

Pyridine-2-carboxylic acid: In the unsubstituted parent compound, pyridine-2-carboxylic acid, the protons appear in distinct regions.[1] The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The carboxylic acid group at C-2 deshields the adjacent H-3 proton.

-

5-chloro-2-pyridinecarboxylic acid: The introduction of a chlorine atom at the 5-position removes the H-5 signal and influences the remaining protons. The H-6 proton now appears as a singlet, and the H-3 and H-4 protons are doublets due to their mutual coupling. The electron-withdrawing nature of the chlorine atom will cause a slight downfield shift of the H-4 and H-6 protons compared to the parent compound.

-

6-fluoro-2-pyridinecarboxylic acid: Replacing the H-6 proton with a highly electronegative fluorine atom has a pronounced effect. The fluorine atom will cause a significant downfield shift of the adjacent H-5 proton. Furthermore, the fluorine atom will couple with the neighboring protons, leading to more complex splitting patterns (e.g., a doublet of doublets for H-5 due to coupling with both H-4 and the fluorine atom).

-

5-chloro-6-fluoropyridine-2-carboxylic acid: In our target molecule, the combined electron-withdrawing effects of the chloro and fluoro substituents, in addition to the carboxylic acid and the ring nitrogen, are expected to shift both H-3 and H-4 to a lower field compared to pyridine-2-carboxylic acid. The ortho coupling between H-3 and H-4 will result in two distinct doublets. The fluorine at C-6 and chlorine at C-5 simplify the spectrum by leaving only two protons, but their electronic effects are key to the precise chemical shifts observed.

Figure 2. Coupling in 5-chloro-6-fluoropyridine-2-carboxylic acid.

Conclusion

The 1H NMR spectrum of 5-chloro-6-fluoropyridine-2-carboxylic acid, while simple in its splitting pattern, provides a wealth of information about the electronic environment of the pyridine ring. By understanding the individual and cumulative effects of the chloro, fluoro, and carboxylic acid substituents, researchers can confidently identify this important synthetic intermediate and distinguish it from related compounds. The comparative analysis presented in this guide serves as a practical tool for interpreting the spectra of substituted pyridines, a skill that is indispensable in the field of drug discovery and development.

References

- Gil, V. M. S. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics1965, 9 (1), 97-98.

- Castellano, S.; Sun, C.; Kostelnik, R. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics1967, 46 (1), 327-333.

- García-Calvo, J.; et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry2022, 61 (35), 13861-13872.

-

PubChem. 5-Chloro-2-picolinic acid. [Link]

-

LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Pyridine Intermediates

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Fluorinated Pyridines and the Imperative of Method Validation

Fluorinated pyridine derivatives are foundational building blocks in modern medicinal chemistry. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms, often lead to enhanced metabolic stability, improved binding affinity, and better bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, these intermediates are integral to the synthesis of a wide array of pharmaceuticals, from oncology agents to central nervous system drugs.

The journey from a promising fluorinated pyridine intermediate to a safe and effective drug product is paved with rigorous analytical scrutiny. Ensuring the identity, purity, and strength of these intermediates is not merely a matter of quality control; it is a prerequisite for regulatory approval and, ultimately, patient safety. This necessitates the implementation of robust, validated analytical methods.

This guide provides an in-depth comparison of key analytical methodologies and a comprehensive framework for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, empowering you to design and execute validation studies with confidence and scientific integrity.

Pillar 1: Selecting the Right Analytical Tool for the Job

The choice of analytical technique is the first critical decision in method development and validation. For fluorinated pyridine intermediates, the most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analytical Technique | Primary Application | Strengths | Limitations |

| HPLC/UPLC | Purity assessment, impurity profiling, quantitative analysis | Versatile for a wide range of polar and non-polar compounds. High resolution and sensitivity. | Requires solubility in the mobile phase. |

| Gas Chromatography (GC) | Analysis of volatile and semi-volatile impurities, residual solvents | Excellent for separating thermally stable, volatile compounds. High sensitivity with appropriate detectors. | Not suitable for non-volatile or thermally labile compounds. Highly reactive fluorine compounds may damage the column.[10][11] |

| NMR Spectroscopy | Structural elucidation, identification, quantification of major components and impurities | Provides detailed structural information. Can be quantitative (qNMR). 19F NMR is highly specific for fluorinated compounds.[12][13][14][15][16] | Lower sensitivity compared to chromatographic methods. More complex for quantifying trace impurities. |

Expert Insight: For most fluorinated pyridine intermediates, a stability-indicating HPLC method is the workhorse for purity and impurity determination.[17][18][19] GC is often a complementary technique, indispensable for monitoring residual solvents from the synthesis. NMR, particularly ¹H and ¹⁹F NMR, serves as an orthogonal method for identity confirmation and can be a powerful tool for quantifying key impurities without the need for reference standards in some cases.

Pillar 2: The Core Validation Parameters: A Causality-Driven Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6][17] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will explore through the lens of a hypothetical HPLC method for the analysis of 2-chloro-5-fluoropyridine, a common pharmaceutical intermediate.[20][21][22][23]

Specificity: The Foundation of Reliable Analysis

-

Why it's critical: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components. A lack of specificity can lead to an overestimation of the main component's purity.[9][24]

-

Experimental Approach:

-

Forced Degradation: Subject the analyte (e.g., 2-chloro-5-fluoropyridine) to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

-

Chromatographic Resolution: Analyze the stressed samples using the proposed HPLC method. The goal is to demonstrate baseline separation between the main peak and all degradation peaks.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples.

-

Linearity and Range: Defining the Quantitative Boundaries

-

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship is established and proven to be accurate and precise.[4][9]

-

Experimental Approach:

-

Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

-

Inject each standard in triplicate.

-

Plot the average peak area against the concentration and perform a linear regression analysis.

-

-

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

-

The y-intercept should be close to zero.

-

The residuals should be randomly distributed around the x-axis.

-

| Concentration (µg/mL) | Peak Area (n=3) |

| 50 | 251,000 |

| 75 | 376,500 |

| 100 | 502,000 |

| 125 | 628,000 |

| 150 | 753,500 |

Accuracy: Hitting the Bullseye

-